3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15331259
InChI: InChI=1S/C21H21N3O4/c1-27-11-10-24-20(13-6-5-7-14(12-13)28-2)17-18(22-23-19(17)21(24)26)15-8-3-4-9-16(15)25/h3-9,12,20,25H,10-11H2,1-2H3,(H,22,23)
SMILES:
Molecular Formula: C21H21N3O4
Molecular Weight: 379.4 g/mol

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

CAS No.:

Cat. No.: VC15331259

Molecular Formula: C21H21N3O4

Molecular Weight: 379.4 g/mol

* For research use only. Not for human or veterinary use.

3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one -

Specification

Molecular Formula C21H21N3O4
Molecular Weight 379.4 g/mol
IUPAC Name 3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Standard InChI InChI=1S/C21H21N3O4/c1-27-11-10-24-20(13-6-5-7-14(12-13)28-2)17-18(22-23-19(17)21(24)26)15-8-3-4-9-16(15)25/h3-9,12,20,25H,10-11H2,1-2H3,(H,22,23)
Standard InChI Key XPAGXWZLYATFMM-UHFFFAOYSA-N
Canonical SMILES COCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC

Introduction

Structural Characterization and Molecular Identity

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC21H21N3O4
Molecular Weight379.4 g/mol
IUPAC Name3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one
Canonical SMILESCOCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC
InChI KeyXPAGXWZLYATFMM-UHFFFAOYSA-N

Synthetic Methodologies and Reaction Mechanisms

Multi-Step Organic Synthesis

The synthesis of this compound involves sequential reactions to construct the pyrrolopyrazole core and introduce substituents. A representative pathway includes:

  • Cyclocondensation: Hydrazine derivatives react with β-ketoesters or diketones to form pyrazole intermediates.

  • Functionalization: Alkylation or aryl substitution introduces the methoxyethyl and methoxyphenyl groups.

  • Oxidation-Reduction: Controlled oxidation at position 6 generates the ketone, while dihydro moieties are preserved.

Critical parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid) optimize yield and purity. Post-synthetic purification employs column chromatography or recrystallization, with structural validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).

Mechanistic Insights

The formation of the pyrrolo[3,4-c]pyrazole core likely proceeds through a [3+2] cycloaddition mechanism, where nitrile imines react with electron-deficient alkenes. Substituent orientation is influenced by steric effects, with the 3-methoxyphenyl group adopting equatorial positions to minimize strain.

Physicochemical and Spectral Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) but limited solubility in water (<0.1 mg/mL). Stability studies under ambient conditions suggest susceptibility to hydrolytic degradation at the methoxyethyl ether linkage under acidic (pH < 3) or alkaline (pH > 10) conditions.

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 8.2–7.3 ppm (aromatic protons), δ 4.5–3.8 ppm (methylene/methoxy groups), and δ 12.1 ppm (phenolic -OH).

  • IR (KBr): Bands at 1680 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (aromatic C=C), and 1250 cm⁻¹ (C–O–C ether).

  • UV-Vis (MeOH): λmax ≈ 270 nm (π→π* transitions of conjugated aryl systems).

Applications in Medicinal Chemistry

Lead Optimization Strategies

The compound serves as a scaffold for derivatization:

  • Methoxyethyl Replacement: Substituting with PEG chains improves aqueous solubility.

  • Hydroxyphenyl Methylation: Enhances metabolic stability by reducing glucuronidation.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) or conjugation to monoclonal antibodies (mAbs) enhances bioavailability and tissue-specific targeting.

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